
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride is a chemical compound with a morpholine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular structure, which includes a morpholine ring attached to an acetamide group and a dimethyloctyl chain, with a hydrochloride salt form.
Méthodes De Préparation
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride involves several steps:
Synthetic Routes: The preparation typically starts with the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethyloctylamine under controlled conditions to yield the desired product.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or toluene. The temperature and pH are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the acetamide group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. The reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes.
Comparaison Avec Des Composés Similaires
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include other morpholine derivatives such as 4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride and 4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride.
Uniqueness: The unique structure of this compound, particularly the dimethyloctyl chain, imparts specific properties that may enhance its biological activity or chemical reactivity compared to other derivatives.
Propriétés
Numéro CAS |
109654-32-2 |
|---|---|
Formule moléculaire |
C16H33ClN2O2 |
Poids moléculaire |
320.9 g/mol |
Nom IUPAC |
N-(2-methylnonan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C16H32N2O2.ClH/c1-4-5-6-7-8-9-16(2,3)17-15(19)14-18-10-12-20-13-11-18;/h4-14H2,1-3H3,(H,17,19);1H |
Clé InChI |
XWBYVFMLDPXYJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


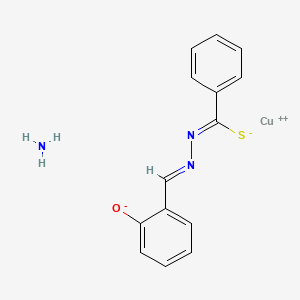
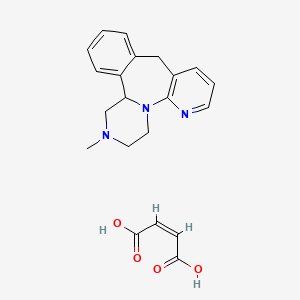
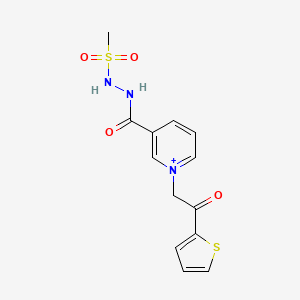
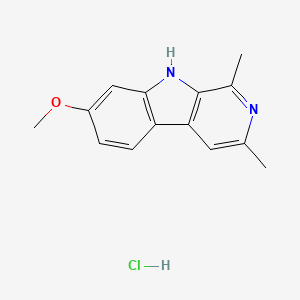

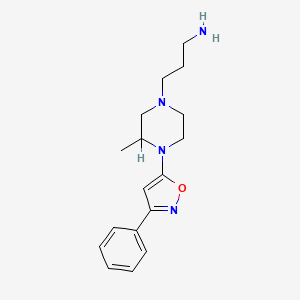
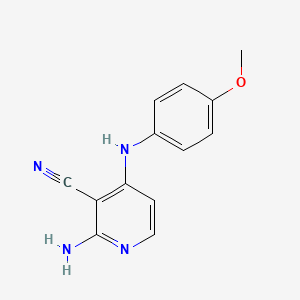
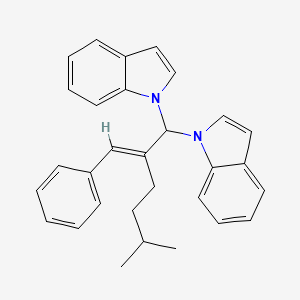


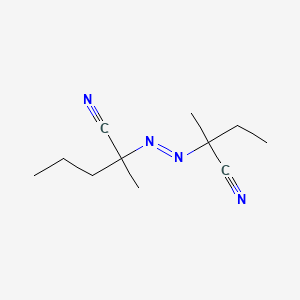
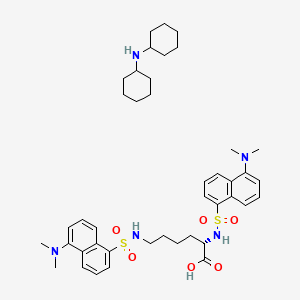

![3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One](/img/structure/B12720750.png)
